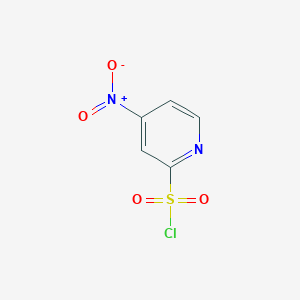
4-Nitropyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClN2O4S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is widely used in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitropyridine-2-sulfonyl chloride typically involves the nitration of pyridine followed by sulfonation and chlorination. One common method starts with the nitration of pyridine to form 4-nitropyridine. This is followed by sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group. Finally, the sulfonyl group is converted to the sulfonyl chloride using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with continuous flow systems to ensure safety and efficiency. The use of continuous flow technology helps in minimizing the accumulation of highly energetic intermediates and allows for better control over reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Aminopyridines: Formed from the reduction of the nitro group.
Biaryl Compounds: Formed from coupling reactions.
Wissenschaftliche Forschungsanwendungen
4-Nitropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-nitropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various synthetic applications to form stable sulfonyl derivatives .
Vergleich Mit ähnlichen Verbindungen
Pentachloropyridine: Another pyridine derivative with multiple chlorine substituents, used in organic synthesis.
2,4-Dichloropyridine: A chlorinated pyridine used in the synthesis of pharmaceuticals and agrochemicals.
2-Cyano-4-chloropyridine: Used as a building block for more complex pyridine derivatives.
Uniqueness: 4-Nitropyridine-2-sulfonyl chloride is unique due to its combination of a nitro group and a sulfonyl chloride group, which provides a distinct reactivity profile. This makes it particularly useful in the synthesis of sulfonamides and other sulfonyl-containing compounds, which are important in various fields of research and industry .
Eigenschaften
Molekularformel |
C5H3ClN2O4S |
|---|---|
Molekulargewicht |
222.61 g/mol |
IUPAC-Name |
4-nitropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H3ClN2O4S/c6-13(11,12)5-3-4(8(9)10)1-2-7-5/h1-3H |
InChI-Schlüssel |
CTSDJVPNMBTUOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Oxa-2-azaspiro[3.5]nonan-9-olhydrochloride](/img/structure/B13563761.png)
![Potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13563762.png)




![(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid](/img/structure/B13563778.png)
![1-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]-3,6,9,12-tetraoxapentadecan-15-amide hydrochloride](/img/structure/B13563784.png)




![6-[(Tert-butoxy)carbonyl]-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13563810.png)

